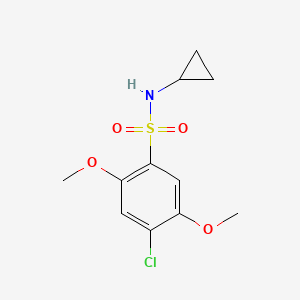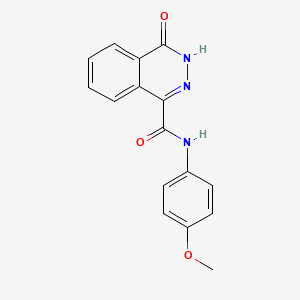![molecular formula C18H27NO2 B4425417 1-[(2-tert-butylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B4425417.png)
1-[(2-tert-butylphenoxy)acetyl]-4-methylpiperidine
Übersicht
Beschreibung
1-[(2-tert-butylphenoxy)acetyl]-4-methylpiperidine, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. TAK-659 is a potent inhibitor of both the Bruton's tyrosine kinase (BTK) and the interleukin-2-inducible T-cell kinase (ITK).
Wirkmechanismus
1-[(2-tert-butylphenoxy)acetyl]-4-methylpiperidine functions as a BTK and ITK inhibitor, which are both important enzymes involved in the regulation of immune cell function. BTK is primarily expressed in B cells and plays a crucial role in B-cell receptor signaling, while ITK is primarily expressed in T cells and plays a crucial role in T-cell receptor signaling. By inhibiting these enzymes, this compound disrupts the signaling pathways that promote cancer cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of BTK and ITK activity, the induction of apoptosis, and the inhibition of cancer cell migration and invasion. This compound has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[(2-tert-butylphenoxy)acetyl]-4-methylpiperidine in lab experiments include its potency, selectivity, and ability to inhibit multiple pathways involved in cancer cell growth and proliferation. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for the research and development of 1-[(2-tert-butylphenoxy)acetyl]-4-methylpiperidine, including the exploration of its potential as a therapeutic agent for various types of cancer, the optimization of its dosage and administration, and the investigation of its potential side effects and toxicity. Additionally, further research is needed to determine the optimal combination of this compound with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their effectiveness.
Wissenschaftliche Forschungsanwendungen
1-[(2-tert-butylphenoxy)acetyl]-4-methylpiperidine has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer, including B-cell malignancies, solid tumors, and hematologic malignancies. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce cell death, and enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy. This compound has also been shown to reduce the growth and metastasis of cancer cells in animal models.
Eigenschaften
IUPAC Name |
2-(2-tert-butylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-14-9-11-19(12-10-14)17(20)13-21-16-8-6-5-7-15(16)18(2,3)4/h5-8,14H,9-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEANWABQJTPJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=CC=CC=C2C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B4425336.png)
![4-{[4-chloro-2-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine](/img/structure/B4425339.png)
![1-[2-(2,4-dimethylphenoxy)propanoyl]piperidine](/img/structure/B4425344.png)
![2,3-dimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4425364.png)
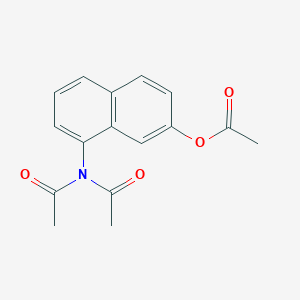
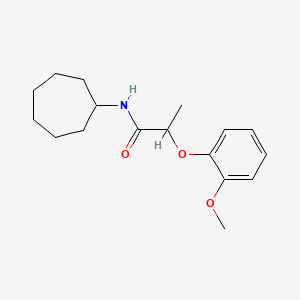
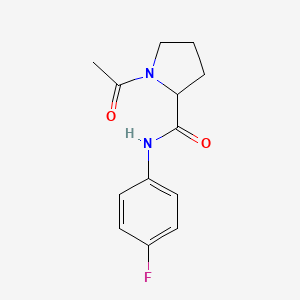
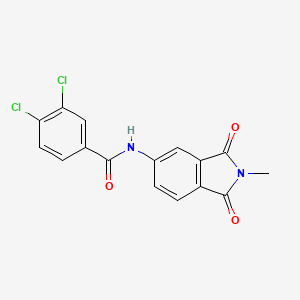
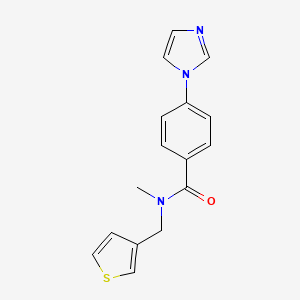
![N-(2-methoxyphenyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4425404.png)
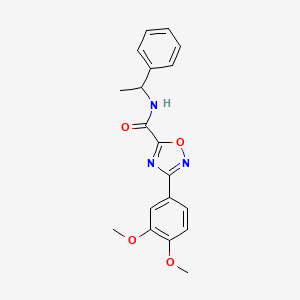
![2-{5-[1-(4-methylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4425414.png)
